This compound has a molecular weight of 164.16 and its IUPAC name is ethyl 3-cyano-1H-pyrrole-2-carboxylate .
Pyrrole derivatives have diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . Py-2-Cs can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .
Pyrrolopyrazine as a biologically active scaffold contains pyrrole and pyrazine rings . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Pyrrole derivatives, which include ethyl 3-cyano-1H-pyrrole-2-carboxylate, have diverse applications in therapeutically active compounds . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Nitrogen-containing heterocycles, such as pyrrolopyrazine derivatives, are employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .
Compounds with the pyrrolopyrazine scaffold, which contains pyrrole and pyrazine rings, have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
The pyrrolopyrazine structure is an attractive scaffold for drug discovery research . According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
Ethyl 3-cyano-1H-pyrrole-2-carboxylate is a heterocyclic organic compound characterized by a pyrrole ring that is substituted with a cyano group at the 3-position and an ethyl ester group at the 2-position. Its molecular formula is and it has a molecular weight of approximately 164.16 g/mol . The compound is notable for its unique structural features, which confer specific chemical and biological properties, making it a valuable intermediate in synthetic chemistry .
These reactions allow for the synthesis of various derivatives, expanding the utility of ethyl 3-cyano-1H-pyrrole-2-carboxylate in chemical research.
Ethyl 3-cyano-1H-pyrrole-2-carboxylate has been investigated for its potential biological activities. It serves as a building block for the synthesis of bioactive molecules, including pharmaceuticals. The compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and influencing various biochemical pathways . Its cyano and ester groups facilitate interactions such as hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .
The synthesis of ethyl 3-cyano-1H-pyrrole-2-carboxylate typically involves cyclization reactions of suitable precursors. A common method includes the reaction of ethyl acetoacetate with cyanoacetamide in the presence of a base like sodium ethoxide under reflux conditions to form the pyrrole ring .
In industrial applications, continuous flow processes are often employed to enhance efficiency and yield. Catalysts and optimized reaction conditions are utilized to improve scalability, while purification techniques such as recrystallization or chromatography are used to obtain high-purity products .
Ethyl 3-cyano-1H-pyrrole-2-carboxylate has several applications across various fields:
The interaction studies of ethyl 3-cyano-1H-pyrrole-2-carboxylate focus on its binding affinity with various enzymes and receptors. Its unique structural features allow it to modulate biological activity effectively. The cyano group acts as an electron-withdrawing entity, influencing the reactivity of the pyrrole ring and enhancing its interaction with biological targets .
Ethyl 3-cyano-1H-pyrrole-2-carboxylate can be compared with several similar compounds, which include:
Compound Name | Key Differences |
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Ethyl 3-cyano-1-methyl-1H-pyrrole-2-carboxylate | Lacks an ethyl substituent; has a methyl group instead. |
Methyl 3-cyano-1H-pyrrole-2-carboxylate | Contains a methyl ester instead of an ethyl ester. |
3-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid | Contains a carboxylic acid group instead of an ester. |
Ethyl 2-cyano-1H-pyrrole-3-carboxylate | Different substitution pattern on the pyrrole ring. |
The uniqueness of ethyl 3-cyano-1H-pyrrole-2-carboxylate lies in its specific combination of substituents, which imparts distinct chemical reactivity and biological properties compared to these similar compounds .